4-(Pentyloxy)-3-(trifluoromethyl)benzenamine
Overview
Description
The compound “4-(Pentyloxy)-3-(trifluoromethyl)benzenamine” is an aromatic amine with a trifluoromethyl group and a pentyloxy group attached to the benzene ring. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the chemical properties of the molecules . The pentyloxy group is a five-carbon chain ether group, which could affect the solubility and other physical-chemical properties of the compound.
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the trifluoromethyl group and the amine group. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The amine group could act as a nucleophile and participate in reactions with electrophiles.Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific biological target. Amines and trifluoromethyl groups are common in drug molecules and can interact with various biological targets through hydrogen bonding, ionic interactions, and other non-covalent interactions .
Future Directions
The study of trifluoromethylated compounds is a vibrant field in medicinal chemistry and materials science . This compound, with its combination of a trifluoromethyl group, a pentyloxy group, and an amine, could be of interest in these fields. Future research could explore its synthesis, properties, and potential applications.
properties
IUPAC Name |
4-pentoxy-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-3-4-7-17-11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,2-4,7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXLERQYNTJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589741 | |
Record name | 4-(Pentyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentyloxy)-3-(trifluoromethyl)benzenamine | |
CAS RN |
832099-33-9 | |
Record name | 4-(Pentyloxy)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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